molecular formula C22H20F3NO3 B12495053 6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one

6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B12495053
M. Wt: 403.4 g/mol
InChI Key: MKTIDHYOUZMIMQ-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound with significant interest in various scientific fields. This compound features a unique structure that includes methoxy groups, a trifluoromethyl phenyl group, and a tetrahydroacridinone core. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,8-dimethoxy-1-tetralone with 4-(trifluoromethyl)benzaldehyde under acidic conditions to form the intermediate product. This intermediate is then subjected to cyclization and reduction reactions to yield the final tetrahydroacridinone compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and substituted acridinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6,8-Dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 10-(3,5-Dimethoxyphenyl)-9-mesityl-1,3,6,8-tetramethoxyacridin-10-ium tetrafluoroborate
  • 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine

Uniqueness

6,8-Dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one stands out due to its unique combination of methoxy and trifluoromethyl groups, which impart distinct chemical and biological properties. Its tetrahydroacridinone core also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H20F3NO3

Molecular Weight

403.4 g/mol

IUPAC Name

6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C22H20F3NO3/c1-28-14-10-16-21(18(11-14)29-2)19(20-15(26-16)4-3-5-17(20)27)12-6-8-13(9-7-12)22(23,24)25/h6-11,19,26H,3-5H2,1-2H3

InChI Key

MKTIDHYOUZMIMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)C(F)(F)F)C(=C1)OC

Origin of Product

United States

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